n-(4-Ethoxy-3-methoxyphenyl)isobutyramide
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Overview
Description
n-(4-Ethoxy-3-methoxyphenyl)isobutyramide is an organic compound with the molecular formula C13H19NO3 and a molecular weight of 237.29 g/mol . This compound is characterized by the presence of an ethoxy group and a methoxy group attached to a phenyl ring, along with an isobutyramide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(4-Ethoxy-3-methoxyphenyl)isobutyramide typically involves the reaction of 4-ethoxy-3-methoxybenzoyl chloride with isobutylamine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification steps are also scaled up, often involving continuous flow systems for recrystallization or chromatography to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
n-(4-Ethoxy-3-methoxyphenyl)isobutyramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium iodide (NaI) in acetone for halide substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halides or other substituted derivatives.
Scientific Research Applications
n-(4-Ethoxy-3-methoxyphenyl)isobutyramide has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating certain medical conditions.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of n-(4-Ethoxy-3-methoxyphenyl)isobutyramide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- n-(4-Methoxyphenyl)isobutyramide
- n-(4-Ethoxyphenyl)isobutyramide
- n-(3-Methoxyphenyl)isobutyramide
Uniqueness
n-(4-Ethoxy-3-methoxyphenyl)isobutyramide is unique due to the presence of both ethoxy and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This dual substitution pattern can lead to distinct properties compared to similar compounds with only one substituent .
Properties
Molecular Formula |
C13H19NO3 |
---|---|
Molecular Weight |
237.29 g/mol |
IUPAC Name |
N-(4-ethoxy-3-methoxyphenyl)-2-methylpropanamide |
InChI |
InChI=1S/C13H19NO3/c1-5-17-11-7-6-10(8-12(11)16-4)14-13(15)9(2)3/h6-9H,5H2,1-4H3,(H,14,15) |
InChI Key |
KVJMIXOOVYWQOU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)NC(=O)C(C)C)OC |
Origin of Product |
United States |
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